Tetramethyldiaminobutane dihydrochloride
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Overview
Description
Tetramethyldiaminobutane dihydrochloride, also known as N1,N1,N4,N4-tetramethyl-1,4-butanediamine dihydrochloride, is a chemical compound with the molecular formula C8H20N2.2HCl and a molecular weight of 217.18 g/mol . This compound is characterized by its white crystalline appearance and is known for its penetrating odor and sharp, scratching taste . It is soluble in water, alcohol, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyldiaminobutane dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobutane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
1,4-diaminobutane+4CH3I→N1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI
The resulting tetramethyldiaminobutane is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Tetramethyldiaminobutane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: N1,N1,N4,N4-tetramethyl-1,4-butanediamine N-oxide.
Reduction: N1,N4-dimethyl-1,4-butanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetramethyldiaminobutane dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetramethyldiaminobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor or activator, depending on the specific target and pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to modulation of biological activity .
Comparison with Similar Compounds
Tetramethylputrescine: Similar in structure but lacks the dihydrochloride component.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Differing by the length of the carbon chain.
N,N-Dimethyl-1,4-butanediamine: Lacks two methyl groups compared to tetramethyldiaminobutane.
Uniqueness: Tetramethyldiaminobutane dihydrochloride is unique due to its specific structural configuration and the presence of the dihydrochloride salt, which imparts distinct physicochemical properties and reactivity compared to its analogs .
Properties
CAS No. |
78204-83-8 |
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Molecular Formula |
C8H22Cl2N2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
N,N,N',N'-tetramethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-9(2)7-5-6-8-10(3)4;;/h5-8H2,1-4H3;2*1H |
InChI Key |
KUFSMRWXZRFVNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCN(C)C.Cl.Cl |
Origin of Product |
United States |
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